REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH3:14][C:15]([CH3:17])=[O:16].[Cl:18][C:19]1[CH:20]=[C:21]([OH:28])[C:22](=[CH:26][CH:27]=1)[C:23](O)=[O:24]>FC(F)(F)C(O)=O>[Cl:18][C:19]1[CH:27]=[CH:26][C:22]2[C:23](=[O:24])[O:16][C:15]([CH3:17])([CH3:14])[O:28][C:21]=2[CH:20]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 25 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The tan solution was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
re-concentrated from toluene twice
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude solid was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with saturated sodium bicarbonate solution and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a tan semi-solid, which
|
Type
|
DISSOLUTION
|
Details
|
was partially dissolved in 10 mL of dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(OC(O2)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |